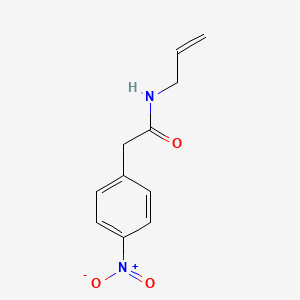

N-allyl-2-(4-nitrophenyl)acetamide

Description

N-Allyl-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring an allyl group (-CH₂CH=CH₂) and a 4-nitrophenyl substituent. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the allyl group may enhance molecular flexibility or serve as a synthetic handle for further functionalization .

Properties

IUPAC Name |

2-(4-nitrophenyl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAUADSVKMZIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of N-allyl-2-(4-nitrophenyl)acetamide with structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues of N-Allyl-2-(4-Nitrophenyl)Acetamide

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Allyl vs. Phenethyl Groups : The allyl group introduces unsaturation, which may improve conformational flexibility compared to the saturated phenethyl chain in N-(4-nitrophenethyl)acetamide. This flexibility could influence pharmacokinetic properties or synthetic derivatization pathways .

- Heterocyclic Modifications : Compounds like those in incorporate pyrimidinyl and thiazolyl moieties, enabling π-π stacking and hydrogen bonding for antimicrobial applications. In contrast, simpler acetamides (e.g., ) rely on nitro and hydroxy groups for intermolecular interactions .

Physicochemical Properties

- Melting Points : Heterocyclic derivatives (e.g., ) exhibit higher melting points (150–178°C) due to rigid structures and intermolecular forces, while simpler acetamides (e.g., ) melt at lower temperatures (~196°C decomposition) .

- Solubility: The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances polarity and aqueous solubility compared to non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.